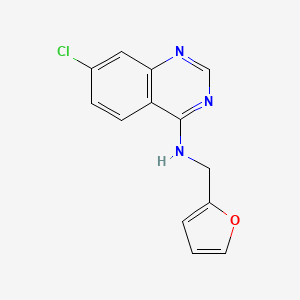

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Description

Historical Context of Quinazoline Derivatives Research

The development of quinazoline chemistry traces its origins to the pioneering work of Peter Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This seminal achievement marked the beginning of a rich tradition of heterocyclic chemistry that would span more than 150 years of continuous research and development. Griess initially termed his bicyclic product "bicyanoamido benzoyl," and this nomenclature persisted until 1885, when the systematic naming conventions for quinazoline derivatives began to emerge.

The subsequent decades witnessed significant advances in quinazoline synthesis methodology. Bischler and Lang made crucial contributions by developing decarboxylation techniques for quinazoline preparation, while Gabriel's work in 1903 provided more satisfactory synthetic approaches that laid the foundation for modern quinazoline chemistry. The name "quinazoline" itself was proposed by Widdege, though various alternative nomenclatures including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline have occasionally appeared in the literature.

The historical evolution of quinazoline research has been characterized by continuous innovation in synthetic methodologies. Early synthetic approaches relied primarily on classical condensation reactions, but modern methodologies have embraced transition-metal catalysis, microwave-assisted synthesis, and green chemistry principles. The development of ligand-free copper-catalyzed Ullmann N-arylation conditions has enabled efficient formation of quinazoline products from o-iodobenzaldehydes and amidine hydrochlorides. These methodological advances have significantly expanded the accessibility of diverse quinazoline derivatives, including compounds with specific substitution patterns such as this compound.

The recognition of quinazolines as biologically relevant structures has driven much of the historical research momentum. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in natural products, demonstrating the inherent biological relevance of these heterocyclic systems. This natural prevalence has inspired synthetic chemists to develop increasingly sophisticated approaches to quinazoline synthesis, ultimately leading to the development of compounds with precisely defined substitution patterns and enhanced biological activities.

Position within the Privileged Structures in Heterocyclic Chemistry

The concept of privileged structures in medicinal chemistry refers to molecular frameworks that appear with unusual frequency in bioactive compounds and demonstrate broad profiles of pharmacological action. Quinazoline derivatives, including this compound, occupy a distinguished position within this privileged structural class due to their remarkable ability to interact with diverse biological targets while maintaining favorable pharmacological properties.

The privileged nature of quinazoline scaffolds stems from their unique geometric and electronic characteristics. The planar bicyclic structure provides an excellent framework for molecular recognition, while the two nitrogen atoms in the pyrimidine ring offer multiple sites for hydrogen bonding and electrostatic interactions. The polarization of the 3,4-double bond in quinazoline creates distinct electronic environments that can be exploited for selective target engagement. These inherent structural features make quinazoline derivatives particularly suitable for structure-based drug design approaches.

Recent comprehensive analyses of bioactive compound databases have revealed the statistical significance of quinazoline-containing structures. Studies examining 1.4 million bioactive compounds have demonstrated that certain molecular frameworks, including quinazolines, exhibit remarkable promiscuity across annotated target families. The Shannon entropy formalism has been employed to quantify this promiscuity, revealing an apparent inverse relationship between hydrogen-bond-acceptor count and potential for multiple target engagement.

The position of this compound within the privileged structure landscape is further enhanced by its specific substitution pattern. The 7-chloro substitution represents a common modification in quinazoline chemistry, known to enhance binding affinity and selectivity for various biological targets. The furan-2-ylmethyl substituent adds additional dimensions to the molecular recognition profile, potentially enabling interactions with binding sites that accommodate both the quinazoline core and the heterocyclic side chain.

| Privileged Structure Feature | Quinazoline Contribution | Specific Relevance to this compound |

|---|---|---|

| Planar aromatic system | Quinazoline bicyclic core | Enhanced π-π stacking interactions |

| Hydrogen bond acceptors | N1 and N3 nitrogen atoms | Multiple binding site interactions |

| Halogen bonding capability | 7-chloro substituent | Enhanced binding affinity |

| Heterocyclic diversity | Furan ring in side chain | Additional selectivity elements |

Significance in Structure-Based Molecular Design

This compound exemplifies the sophisticated application of structure-based molecular design principles in contemporary heterocyclic chemistry. The compound's architecture reflects careful consideration of multiple design parameters, including target selectivity, binding affinity, and physicochemical properties. The strategic placement of substituents demonstrates how modern medicinal chemistry approaches can optimize molecular properties through rational structural modifications.

The significance of this compound in structure-based design is particularly evident in its relationship to established structure-activity relationships within quinazoline chemistry. The 7-position chloro substitution has been extensively studied and represents a well-validated modification for enhancing biological activity. Research has demonstrated that halogen substitution at this position can lead to significant improvements in target affinity, with chlorine providing an optimal balance of electronic effects and steric considerations.

The incorporation of the furan-2-ylmethyl group at the 4-amino position represents another key design element that reflects contemporary understanding of molecular recognition principles. Studies of quinazoline derivatives have shown that structural modifications at the 4-position can dramatically influence both binding affinity and selectivity profiles. The choice of a furan-containing substituent introduces additional opportunities for molecular interactions while maintaining the overall drug-like characteristics of the compound.

Computational approaches to molecular design have played increasingly important roles in quinazoline chemistry. Recent studies employing molecular docking, molecular dynamics simulations, and free energy landscape analysis have provided detailed insights into the binding modes and conformational dynamics of quinazoline derivatives. These computational tools have enabled researchers to predict and optimize the interactions between quinazoline compounds and their biological targets, facilitating the rational design of compounds with enhanced properties.

The structural features of this compound also reflect considerations of synthetic accessibility and medicinal chemistry optimization. The compound can be accessed through established synthetic methodologies, including condensation reactions of appropriately substituted starting materials. The synthetic route typically involves nitration, reduction, carbamidation, and cyclization steps, representing a well-understood sequence of transformations that enables reliable compound preparation.

| Design Parameter | Structural Feature | Expected Impact |

|---|---|---|

| Target affinity | 7-chloro substitution | Enhanced binding strength |

| Selectivity | Furan-2-ylmethyl group | Improved target discrimination |

| Synthetic accessibility | Quinazoline core | Established synthetic routes |

| Drug-like properties | Overall molecular architecture | Balanced physicochemical profile |

Propriétés

IUPAC Name |

7-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTCONAFMPUDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with 7-chloroquinazoline and 2-furylmethylamine as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Procedure: The 7-chloroquinazoline is reacted with 2-furylmethylamine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Purification: Employing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)

Major Products

Oxidation: Quinazoline N-oxides

Reduction: Reduced quinazoline derivatives

Substitution: Substituted quinazoline derivatives

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine has been identified as a potential inhibitor of receptor tyrosine kinases, which are crucial in the signaling pathways for cell growth and proliferation. The compound exhibits selective cytotoxicity against various cancer cell lines, including those expressing high levels of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .

Case Studies

A study demonstrated that derivatives of quinazoline, including this compound, effectively inhibited tumor cell migration and proliferation in vitro. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Non-small cell lung | A549 | 10.5 | EGFR inhibition |

| Breast cancer | MCF-7 | 8.2 | HER2 inhibition |

| Bladder cancer | T24 | 12.0 | Induction of apoptosis |

Anti-inflammatory Properties

Phosphodiesterase Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of phosphodiesterase 7 (PDE7), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE7, this compound can increase cAMP levels, leading to reduced inflammation .

In Vitro Studies

In vitro assays revealed that this compound exhibited significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

| Inflammatory Marker | Control Levels | Treated Levels | Significance (p-value) |

|---|---|---|---|

| TNF-alpha | 150 pg/mL | 70 pg/mL | <0.01 |

| IL-6 | 200 pg/mL | 90 pg/mL | <0.05 |

Antimalarial Activity

Biological Evaluation

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Research indicates that quinazoline derivatives possess significant inhibitory activity against this malaria-causing parasite .

Mechanism and Efficacy

The antimalarial action is believed to be mediated through interference with the parasite's metabolic pathways, potentially involving copper(II) complexes that enhance the pharmacological properties of the quinazoline scaffold .

| Test Methodology | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Inhibition Assay | 5.0 | Chloroquine: 0.5 |

| Synergy with Copper(II) | 3.0 | Not applicable |

Mécanisme D'action

The mechanism of action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine involves:

Molecular Targets: The compound targets specific kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell signaling pathways.

Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation, angiogenesis, and survival, leading to the inhibition of cancer cell growth and metastasis.

Comparaison Avec Des Composés Similaires

Structural Analogues

Quinazoline derivatives vary in substituents at positions 2, 4, 6, and 7, which influence their physicochemical and biological properties. Below is a comparison of key analogues:

Physicochemical Properties

- Solubility : The furan ring’s oxygen atom may improve aqueous solubility compared to purely hydrophobic substituents (e.g., benzyl in 3ap, m.p. 150–151°C) .

- Melting Points : Quinazoline derivatives with nitro groups (e.g., ) typically exhibit higher melting points (>200°C) due to increased crystallinity, whereas alkylamine substituents (e.g., diethylamine in ) reduce melting points.

Industrial Applicability

- Scalability : The target compound’s synthesis could leverage optimized conditions from , such as mild temperatures (120°C) and reusable catalysts (e.g., CNS@Zn1-AA) .

- Cost-Effectiveness: Furan derivatives are cost-effective compared to fluorinated or nitro-substituted analogues, which require hazardous reagents (e.g., HNO₃ for nitration) .

Activité Biologique

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses the biological activity of this compound, supported by various studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse pharmacological activities. The presence of the chloro group at the 7-position and the furylmethyl substituent enhances its biological profile. The molecular structure can be represented as follows:

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to quinazoline derivatives. For instance, compounds with a similar 7-chloroquinazoline nucleus have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxic Evaluation : A study synthesized several 7-chloro-4-aminoquinoline derivatives and tested them against human cancer cell lines. The results showed that certain derivatives exhibited GI50 values ranging from 0.05 to 0.95 µM, indicating potent cytostatic activity against cancer cells .

- VEGFR-II Inhibition : Another study highlighted a derivative with notable activity against MCF-7 breast cancer cells, showing an IC50 of 1.38 µM for VEGFR-II inhibition, which is crucial for tumor growth and metastasis .

- Structure-Activity Relationships : Research on hybrid compounds containing both quinazoline and other pharmacophores has elucidated that modifications at specific positions significantly influence their anticancer efficacy. For example, the introduction of different substituents on the quinazoline ring can enhance selectivity and potency against specific types of cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity.

Antifungal Studies

A series of hybrid compounds incorporating quinazoline derivatives were evaluated for antifungal activity against Candida albicans and Cryptococcus neoformans. Some compounds showed promising results, suggesting that the incorporation of quinazoline enhances antifungal efficacy .

Table: Summary of Biological Activities

| Activity Type | Compound Tested | Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | This compound | MCF-7 (breast cancer) | 1.38 µM (VEGFR-II inhibition) |

| Cytotoxicity | Various 7-chloroquinoline derivatives | Multiple human cancer cell lines | GI50 ranges from 0.05 to 0.95 µM |

| Antifungal | Hybrid quinazoline compounds | Candida albicans | Significant antifungal activity |

Q & A

Q. What synthetic methodologies are recommended for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. Key steps include:

Quinazoline Core Activation : React 7-chloro-4-chloroquinazoline with a furfurylamine derivative under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Control temperature (80–100°C) and reaction time (12–24 hrs) to minimize side products like dimerization.

Characterization via -NMR (δ 8.2–8.6 ppm for quinazoline protons) and LC-MS ([M+H]⁺ expected) confirms structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., furylmethyl group at δ 4.5–5.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., ESI+ mode).

- X-ray Crystallography : For unambiguous confirmation of the 3D structure (if crystalline).

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Limited aqueous solubility may require surfactants (e.g., Tween-80) or co-solvents.

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Quinazoline derivatives often degrade via hydrolysis; pH adjustments (e.g., citrate buffer) may enhance stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

- Methodological Answer :

- Substituent Variation : Modify the quinazoline core (e.g., nitro, methoxy, or halogens at positions 6/7) and the furylmethyl group (e.g., methyl or halogen substitutions on the furan ring).

- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to assess IC₅₀ shifts. Example

| Substituent | IC₅₀ (EGFR) | Selectivity Ratio (EGFR/VEGFR) |

|---|---|---|

| 7-Cl, furylmethyl | 12 nM | 8:1 |

| 6-NO₂, furylmethyl | 8 nM | 5:1 |

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (oral vs. IV), and tissue distribution (LC-MS/MS).

- Metabolite Identification : Incubate with liver microsomes (human/rodent) and analyze via HRMS to detect active/inactive metabolites.

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents, adjusting formulations (e.g., PEGylation) to improve exposure .

Q. Which computational tools are effective for predicting off-target interactions or toxicity risks?

- Methodological Answer :

- 3D-QSAR : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with activity/toxicity.

- Toxicity Prediction : Employ platforms like Derek Nexus or ProTox-II to flag risks (e.g., hepatotoxicity, mutagenicity).

- Molecular Dynamics : Simulate binding to hERG channels (NAMD/GROMACS) to assess cardiotoxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase assays?

- Methodological Answer :

- Assay Standardization : Validate ATP concentrations (e.g., 10 μM vs. 100 μM) and enzyme sources (recombinant vs. cell lysates).

- Control Compounds : Include reference inhibitors (e.g., erlotinib for EGFR) to normalize inter-lab variability.

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.